Product packaging for (R)-4,5-Dihydroxypentane-2,3-dione(Cat. No.:CAS No. 188674-57-9)

(R)-4,5-Dihydroxypentane-2,3-dione

Cat. No.: B071924
CAS No.: 188674-57-9
M. Wt: 132.11 g/mol
InChI Key: UYTRITJAZOPLCZ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4,5-Dihydroxypentane-2,3-dione (DPD) is the enantiomeric precursor of the universal bacterial quorum sensing (QS) signal Autoinducer-2 (AI-2) . In aqueous solution, it exists in a dynamic equilibrium of linear and cyclic hydrated forms, with the (R,R)-configured 2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran (R-THMF) being the specific chemical form recognized and internalized by the LsrB receptor in enteric bacteria like Salmonella typhimurium and Escherichia coli . This key signaling molecule facilitates interspecies communication, regulating group behaviors such as biofilm formation, virulence factor expression, and bioluminescence . Research into (R)-DPD focuses on its potential to modulate bacterial QS as a novel therapeutic strategy. By interfering with AI-2-mediated signaling, researchers aim to develop broad-spectrum anti-virulence agents and Quorum Sensing Inhibitors (QSI) that can combat antimicrobial resistance (AMR) without exerting direct bactericidal pressure . This compound is also a critical tool for studying the Lsr (LuxS-regulated) operon, its internalization mechanism, and subsequent phosphorylation by LsrK kinase . Furthermore, synthetic analogs and probes derived from the DPD structure are being explored for applications such as vaccine adjuvants and as chemical tools to identify novel AI-2 receptors . Our this compound is provided as a high-purity material to support these innovative research avenues. Please note that this product is intended for research purposes only in a laboratory setting and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O4 B071924 (R)-4,5-Dihydroxypentane-2,3-dione CAS No. 188674-57-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188674-57-9

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

(4R)-4,5-dihydroxypentane-2,3-dione

InChI

InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h4,6,8H,2H2,1H3/t4-/m1/s1

InChI Key

UYTRITJAZOPLCZ-SCSAIBSYSA-N

SMILES

CC(=O)C(=O)C(CO)O

Isomeric SMILES

CC(=O)C(=O)[C@@H](CO)O

Canonical SMILES

CC(=O)C(=O)C(CO)O

Synonyms

2,3-Pentanedione, 4,5-dihydroxy-, (R)- (9CI)

Origin of Product

United States

Enzymatic Production and Metabolism of Dihydroxypentane 2,3 Dione Enantiomers

Role of S-Ribosylhomocysteinase (LuxS) in DPD Biosynthesis.nih.govsmolecule.comnih.govecmdb.ca

The biosynthesis of DPD begins with S-adenosylhomocysteine (SAH), which is converted to S-ribosylhomocysteine (SRH) and adenine (B156593) by the enzyme Pfs. nih.gov LuxS then acts on SRH, cleaving the thioether bond to yield homocysteine and DPD. nih.govelsevierpure.com This reaction is significant not only for producing the quorum-sensing precursor but also for detoxifying SAH. elsevierpure.com

Catalytic Mechanism of LuxS in DPD Formation.ecmdb.ca

The catalytic mechanism of LuxS is a complex, multi-step process. nih.gov It involves an internal redox reaction that shifts the carbonyl group of the ribose moiety. elsevierpure.com The process can be broken down into three main steps:

Carbonyl Migration: The first step involves the migration of the carbonyl group from the C1 position of the ribose in SRH to the C2 position, forming a 2-ketone intermediate. nih.gov

Second Carbonyl Shift: Following the initial migration, the carbonyl group is then shifted from the C2 to the C3 position, resulting in a 3-ketone intermediate. nih.gov

β-Elimination: The final step is a β-elimination reaction that cleaves the C-S bond, releasing homocysteine and the final product, 4,5-dihydroxy-2,3-pentanedione (DPD). elsevierpure.com

Evidence for this mechanism includes NMR studies that have identified transient species consistent with the proposed ketone intermediates. nih.gov Furthermore, experiments using deuterium-labeled substrates have helped to elucidate the stereochemical course of the proton transfer steps involved in the catalysis. nih.gov

Stereochemical Implications of LuxS Activity in DPD Production.nih.gov

Different bacterial species have evolved to recognize specific stereoisomers of these cyclized products. For instance, Salmonella typhimurium responds to (2R,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran, while Vibrio harveyi specifically recognizes the borate (B1201080) diester of (2S,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran. nih.gov This highlights the importance of the initial stereospecific synthesis of (S)-DPD by LuxS in determining the specificity of inter-species communication.

Metabolic Pathways Involving Dihydroxypentane-2,3-dione and its Enantiomers.nih.govsmolecule.comnih.govelsevierpure.com

Enzymatic Conversion and Degradation of (R)-4,5-Dihydroxypentane-2,3-dione.nih.govsmolecule.commdpi.com

While the biosynthesis of DPD primarily yields the (S)-enantiomer, the metabolism and enzymatic interactions of the (R)-enantiomer, this compound, are also of scientific interest.

Interaction with Dehydrogenases and Oxidases.nih.govsmolecule.com

Research indicates that DPD, including its (R)-enantiomer, can act as a substrate for various dehydrogenases and oxidases. smolecule.com These enzymes can catalyze the oxidation of the hydroxyl groups or the reduction of the ketone groups, leading to a variety of metabolic products. The specific products formed depend on the particular enzyme and the reaction conditions. These enzymatic modifications are a key part of the degradation and further processing of DPD within the cell.

Phosphorylation by LsrK.nih.gov

Molecular Biology and Quorum Sensing Modulation by R 4,5 Dihydroxypentane 2,3 Dione

The Role of Dihydroxypentane-2,3-dione as a Precursor to Autoinducer-2 (B1199439) (AI-2)

Enzymatic Step Substrate Enzyme Product(s)
1S-Adenosylhomocysteine (SAH)Pfs nucleosidaseS-Ribosylhomocysteine (SRH) + Adenine (B156593)
2S-Ribosylhomocysteine (SRH)LuxS4,5-Dihydroxypentane-2,3-dione (DPD) + Homocysteine
3 (Spontaneous)4,5-Dihydroxypentane-2,3-dione (DPD)None (in the presence of borate)Autoinducer-2 (AI-2)

Comparative Analysis of (R)- and (S)-DPD Activity in Bacterial Quorum Sensing Systems

The biological activity of DPD in quorum sensing is highly dependent on its stereochemistry. The two enantiomers, (R)-DPD and (S)-DPD, exhibit different levels of activity and are recognized by distinct bacterial receptor systems. The naturally produced autoinducer precursor is (S)-DPD. wikipedia.org However, studies using synthetic enantiomers have revealed a clear stereospecificity in bacterial responses.

For instance, research on synthetic analogs of (S)-DPD, including its enantiomer (R)-DPD (referred to as ent-DPD), has been conducted to evaluate their potential as vaccine adjuvants. mdpi.comnih.gov These studies found that microparticulate formulations of both (R)-DPD and (S)-DPD were immunogenic and showed adjuvant efficacy with a gonorrhea vaccine, suggesting both molecules can interact with and stimulate biological pathways, albeit not necessarily through the same quorum sensing receptors. mdpi.comnih.gov

The differential activity of (R)- and (S)-DPD is rooted in the specific molecular recognition by bacterial quorum sensing receptors. These receptors have highly selective binding pockets that can distinguish between the two enantiomers.

LuxP Receptor: In the marine bacterium Vibrio harveyi, the AI-2 receptor is a periplasmic binding protein known as LuxP. researchgate.net The LuxP binding pocket is stereospecific for the cyclized form of (S)-DPD. It does not effectively bind the signal derived from (R)-DPD, explaining why the (R)-enantiomer fails to induce a strong quorum sensing response in this species. researchgate.net

LsrB Receptor: In contrast, enteric bacteria like Salmonella enterica serovar Typhimurium and Escherichia coli utilize the LsrB protein as the primary AI-2 receptor, which is part of the Lsr ABC transporter system responsible for AI-2 uptake. nih.govresearchgate.net The binding pocket of LsrB accommodates the cyclized product of (R)-DPD. researchgate.net This differential specificity means that the "message" conveyed by DPD can be interpreted differently depending on the bacterial species and the specific receptor it possesses.

Receptor Protein Bacterial Species (Example) Specific Enantiomer Bound
LuxPVibrio harveyi(S)-DPD derived AI-2
LsrBSalmonella Typhimurium, Escherichia coli(R)-DPD derived AI-2

Bioluminescence: In V. harveyi, the binding of (S)-DPD-derived AI-2 to the LuxP receptor initiates a signaling cascade that results in the expression of luciferase genes and the production of light. researchgate.net Assays using V. harveyi reporter strains show a dose-dependent increase in bioluminescence in the presence of (S)-DPD. researchgate.net Due to receptor specificity, (R)-DPD does not induce the same level of bioluminescence in this system. researchgate.net

Biofilm Formation: The LuxS/AI-2 system, which relies on DPD, is integral to biofilm formation in numerous bacterial species. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection from environmental stressors. frontiersin.org Studies have shown that disrupting the luxS gene, thereby preventing DPD production, can impair biofilm development in bacteria like Salmonella Typhimurium. nih.gov While the direct comparative impact of pure (R)-DPD versus (S)-DPD on biofilm formation is less documented, the receptor specificity implies that the effect would be species-dependent. In species with LsrB-like receptors, (R)-DPD could potentially influence biofilm-related gene expression.

Virulence Factor Production: Quorum sensing allows pathogenic bacteria to coordinate the expression of virulence factors, overwhelming host defenses only when the bacterial population is sufficiently large. nih.gov The DPD/AI-2 system has been linked to the regulation of virulence in pathogens like Streptococcus pneumoniae and Trueperella pyogenes. nih.govfrontiersin.org The ability of synthetic DPD analogs to modulate these pathways highlights their potential as anti-virulence agents. google.com

Interactions with Quorum Sensing Regulatory Proteins (e.g., LsrR, LuxQ)

Regulatory Protein Function Interaction with DPD/AI-2 Pathway
LuxQ Sensor KinaseInteracts with LuxP-AI-2 complex in Vibrio to initiate a phosphorylation cascade. wikipedia.org
LsrR Transcriptional RepressorBinds to the lsr operon promoter. Dissociates upon binding to phosphorylated AI-2, de-repressing the operon. nih.gov

Mechanisms of Reduced Quorum Sensing Activity for (R)-4,5-Dihydroxypentane-2,3-dione

Structural Activity Relationship Studies of R 4,5 Dihydroxypentane 2,3 Dione and Its Analogues

Design and Synthesis of Dihydroxypentane-2,3-dione Derivatives for Quorum Sensing Research

A key challenge in working with DPD is its inherent instability. researchgate.netresearchgate.net This has spurred the development of synthetic strategies that not only produce DPD but also a variety of more stable and potentially more potent analogues. One versatile synthetic approach allows for the creation of racemic DPD and its derivatives in a short and robust manner, avoiding hazardous reagents and complex purification steps. nih.govnih.gov This method is well-suited for generating a library of DPD-related compounds for pharmaceutical research. nih.govnih.gov

Starting MaterialKey Reaction StepProductReference
(S)-1,4-dioxaspiro[4.5]decane-2-carboxaldehydeNot specified in abstractHomochiral DPD nih.gov
(S)-glyceraldehyde acetonideNot specified in abstractHomochiral DPD nih.gov
[1-¹³C]-bromoacetic acidEnantioselective reduction of an intermediate ketone[4-¹³C]-AI-2 researchgate.net
(t-butyldimethylsilyloxy)acetaldehydeAddition of 1-propynylmagnesium bromideRacemic DPD nih.gov

Stereochemical Influence on Biological Interactions and Reactivity

Stereochemistry plays a critical role in the biological activity of (R)-4,5-Dihydroxypentane-2,3-dione, as the spatial arrangement of its atoms dictates its interaction with specific biological targets. malariaworld.orgmdpi.com The chirality of a molecule can significantly affect its binding affinity to enzymes and receptors, as well as its metabolic fate. mdpi.comnih.gov

The importance of stereochemistry extends to the design of DPD analogues. The synthesis of both enantiomers of DPD allows for a direct comparison of their biological activities, providing valuable insights into the stereochemical requirements of the bacterial receptors. researchgate.net Studies have shown that even subtle changes in the stereochemistry of DPD analogues can lead to significant differences in their ability to modulate quorum sensing. malariaworld.org For example, the inversion of a stereocenter in a DPD analogue can switch its activity from an agonist to an antagonist.

The interaction between a chiral molecule and its biological target is often likened to a lock and key mechanism, where only one enantiomer fits correctly into the binding site. nih.gov This principle is fundamental to understanding the biological activity of DPD and for the rational design of new quorum sensing modulators. The table below illustrates the impact of stereochemistry on the biological activity of different compounds.

Compound ClassStereochemical FeatureImpact on Biological ActivityReference
3-Br-acivicin Isomers(5S, αS) isomersDisplayed significant antiplasmodial activity, suggesting stereoselective uptake. malariaworld.org
Disordered Protein ComplexesChirality of interacting partnersInconsequential in fully disordered complexes, but essential for interactions involving coupled folding and binding. nih.govnih.gov
D-peptidesMirror-image of L-peptidesCan be designed to mimic the secondary structure of L-peptides and interact with their L-protein binding partners. nih.gov

Investigation of Modified Dihydroxypentane-2,3-dione Structures

Fluorinated Analogues and their Biological Implications

The introduction of fluorine atoms into bioactive molecules is a common strategy in medicinal chemistry to enhance their biological properties. nih.gov Fluorination can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target. mdpi.com In the context of DPD, fluorinated analogues have been synthesized and evaluated for their potential to modulate quorum sensing.

The rationale behind developing fluorinated DPD analogues is to create compounds with improved pharmacokinetic properties and potentially enhanced biological activity. mdpi.com The strong carbon-fluorine bond can increase the metabolic stability of the molecule, leading to a longer duration of action. Furthermore, the high electronegativity of fluorine can influence the electronic properties of the molecule, potentially leading to stronger interactions with the target receptor. nih.gov

Acetylated Derivatives as Precursors for Dihydroxypentane-2,3-dione

Ac2-DPD is the bis-(O)-acetylated form of 4,5-dihydroxy-2,3-pentanedione. nih.gov It has been synthesized in both racemic and optically active forms. nih.gov The acetyl groups mask the reactive hydroxyl groups of DPD, rendering the molecule stable. In the presence of bacteria, it is hypothesized that esterases hydrolyze the acetyl groups, releasing the active DPD molecule in situ. nih.gov

Biological assays have demonstrated that Ac2-DPD exhibits the same activity as DPD. nih.gov For instance, it can induce bioluminescence in Vibrio harveyi and inhibit biofilm formation in Bacillus cereus. nih.gov This indicates that the acetylated precursor is effectively converted to the active form in the biological environment. The use of acetylated derivatives provides a convenient and reliable method for studying the effects of DPD in various biological systems without the complications arising from its instability. nih.gov

Rational Design of Quorum Sensing Modulators based on DPD Scaffold

Several strategies have been employed in the rational design of DPD-based quorum sensing modulators. These include:

Modification of the carbon chain: Altering the length and rigidity of the carbon backbone can influence the binding affinity and specificity of the molecule. nih.gov

Substitution of the hydroxyl groups: Replacing the hydroxyl groups with other functional groups, such as fluorine or alkoxy groups, can modulate the electronic and steric properties of the molecule. researchgate.net

Introduction of aromatic rings: The addition of phenyl groups can introduce new binding interactions with the receptor. nih.gov

Through these rational design approaches, a number of potent quorum sensing inhibitors have been identified. rsc.org These compounds hold promise for the development of new therapeutic strategies to combat bacterial infections by disrupting their communication systems. nih.gov

Theoretical and Computational Approaches in Dihydroxypentane 2,3 Dione Research

Molecular Modeling of Enantiomer-Receptor Interactions

Molecular modeling is crucial for understanding how the chirality of 4,5-Dihydroxypentane-2,3-dione influences its interaction with biological receptors. The (R) and (S) enantiomers of DHP and its derivatives can exhibit significantly different binding affinities and biological activities, a phenomenon known as stereoselectivity. This is particularly relevant in the context of bacterial quorum sensing, where derivatives of DHP act as signaling molecules.

Molecular modeling techniques, such as homology modeling and molecular dynamics, are used to build upon this structural data. These models allow researchers to:

Analyze the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand and amino acid residues in the receptor's binding pocket.

Compare the binding modes of the (R)- and (S)-enantiomers to elucidate the structural basis for receptor specificity.

Simulate the dynamic behavior of the ligand within the binding site, providing insights into the conformational changes required for stable binding and receptor activation.

By modeling the interaction of the (R)-enantiomer's derivatives with receptors like LuxP, researchers can predict a lower binding affinity or an altered binding pose compared to the native (S)-form, explaining differences in biological activity.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods are invaluable for elucidating the mechanisms of chemical reactions, including the transformations that (R)-4,5-Dihydroxypentane-2,3-dione undergoes in biological and chemical systems.

For DHP, DFT calculations can be used to:

Determine Stable Geometries: Optimize the three-dimensional structures of DHP and its various isomers (e.g., hydrated forms, cyclized furanones) to find their lowest energy conformations.

Map Reaction Pathways: Calculate the potential energy surface for reactions such as the hydration of the C2 or C3 carbonyl groups and the intramolecular cyclization to form furanone rings. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

Calculate Activation Energies: By determining the energy difference between the reactants and the transition state, DFT can predict the activation energy barrier of a reaction. This helps to understand the kinetics and feasibility of different transformation pathways, explaining why DHP spontaneously interconverts between its various forms in solution.

These theoretical calculations provide a fundamental understanding of the intrinsic reactivity of the DHP molecule, complementing experimental observations of its behavior.

Simulations of Dihydroxypentane-2,3-dione Equilibrium Forms in Aqueous Media

In aqueous solutions, this compound does not exist as a single, static molecule. Instead, it is part of a complex and dynamic equilibrium involving multiple interconverting species. mdpi.comwikipedia.org This complexity is a key feature of its chemistry. The primary forms present in water are the result of hydration and intramolecular cyclization.

Molecular dynamics (MD) simulations are the primary computational tool used to study these equilibria. In an MD simulation, the system is modeled atomistically, with the DHP molecule surrounded by a large number of explicit water molecules. By solving Newton's equations of motion for every atom over time, MD simulations can track the dynamic behavior of the system, including:

The formation and breaking of hydrogen bonds between DHP and water.

The spontaneous conversion of DHP between its different isomeric forms.

The relative populations and thermodynamic stability of each species at equilibrium.

These simulations reveal that the idealized linear diketone form is in equilibrium with more stable hydrated and cyclic structures, which has profound implications for its biological recognition. mdpi.comwikipedia.org

FormDescription
Linear Diketone The acyclic form with two ketone groups at positions C2 and C3.
Hydrated Forms Geminal diol structures resulting from the addition of a water molecule across one of the carbonyl groups (most commonly C3).
Cyclic Furanone Forms Five-membered ring structures (hemiketals) formed by the intramolecular attack of the C5-hydroxyl group on the C2-carbonyl. Both (R)- and (S)-configured furanones can form from (R)-DHP.

Docking Studies for Novel Modulator Discovery

The process involves using the three-dimensional structure of a target protein, typically obtained from X-ray crystallography and stored in the Protein Data Bank (PDB), as a molecular receptor. Large digital libraries of small molecules are then computationally screened by attempting to "dock" each one into a specific binding site on the receptor. An algorithm predicts the most likely binding pose and a scoring function estimates the binding affinity.

LuxP: The V. harveyi receptor that binds the AI-2 signal.

LsrB: The periplasmic binding protein in bacteria like Salmonella typhimurium that binds and transports AI-2.

LsrR: A transcriptional repressor in the Lsr operon that is a key regulator of the AI-2 response.

By docking libraries of DHP analogs or other novel compounds against these receptors, researchers can identify "hit" compounds with high predicted binding scores. These hits are then prioritized for chemical synthesis and subsequent in vitro and in vivo biological testing to validate their activity as quorum sensing modulators.

Target ProteinFunctionPDB Example
LuxP AI-2 signal receptor in Vibrio species1JX6
LsrB AI-2 transporter protein1TJY
LsrR Transcriptional repressor of AI-2 pathway4L4Z

Emerging Research Frontiers and Future Perspectives on R 4,5 Dihydroxypentane 2,3 Dione

Development of Next-Generation Quorum Sensing Interference Strategies

(R)-4,5-Dihydroxypentane-2,3-dione (DPD), the enantiomer of the natural bacterial signaling molecule precursor (S)-DPD, is at the forefront of developing novel strategies to interfere with quorum sensing (QS), a bacterial communication process. nih.govnih.gov QS allows bacteria to coordinate gene expression, leading to processes like virulence factor production and biofilm formation, which are often detrimental to human health. nih.gov Interfering with QS is a promising approach to control bacterial infections and combat antibiotic resistance. nih.govnih.gov

Research is focused on creating structurally related compounds to (S)-DPD to modulate QS in both Gram-negative and Gram-positive bacteria. nih.govnih.gov The goal is to develop quorum sensing inhibitors (QSIs) that can block the action of autoinducers (AIs), the signaling molecules in QS, or quorum quenching (QQ) enzymes that degrade these signals. frontiersin.org

One strategy involves designing stable DPD-related compounds. For example, researchers have embedded the carbonyl groups at C2 and C3 of DPD into heteroaromatic rings like 1,2,3-triazole and isoxazole (B147169) to prevent the equilibrium between open and closed forms that is typical for many DPD analogs. nih.gov Another approach focuses on the synergistic effects of DPD analogs. For instance, the combination of a DPD unit with naphthyl-DPD has been shown to induce QS activity in Vibrio harveyi at low nanomolar concentrations. nih.gov

StrategyDescriptionTargetReference
Stable Analogues Embedding carbonyl groups into heteroaromatic rings to prevent equilibrium shifts.DPD Receptors nih.gov
Synergistic Agonists Combining DPD units with other molecules to enhance QS induction.LuxPQ domain in V. harveyi nih.gov
Mathematical Modeling Simulating AI-2 dynamics to understand and predict QS interference.AI-2 signaling in E. coli frontiersin.org
Bioreporter Assays High-throughput screening of compounds for QS-interfering activity.AI-2 mediated QS researchgate.net

Expanding the Scope of Dihydroxypentane-2,3-dione Analogue Applications in Chemical Biology

The applications of this compound and its analogues extend beyond quorum sensing interference into broader areas of chemical biology. A significant area of research is their potential use as vaccine adjuvants. nih.gov Vaccine adjuvants are substances that enhance the immune response to an antigen. nih.govnih.gov

A study evaluated several synthetic analogs of (S)-DPD, including its enantiomer (R)-DPD (ent-DPD), for their immunogenicity and adjuvanticity in microparticulate formulations. nih.govresearchgate.net The results showed that ent-DPD, along with n-butyl-DPD and isobutyl-DPD, was immunogenic and demonstrated adjuvant efficacy with a microparticulate gonorrhea vaccine. nih.gov In contrast, n-hexyl-DPD and phenyl-DPD did not show any adjuvant effect. nih.gov This highlights the specificity of the molecular structure in eliciting an adjuvant response. The microparticulate formulations of these analogs were also found to be noncytotoxic to dendritic cells. nih.govnih.gov

The versatility of DPD synthesis strategies allows for the creation of a diverse library of related compounds for pharmaceutical research. nih.gov These analogues can be used as chemical probes to explore various biological pathways and enzyme mechanisms.

AnalogueApplicationOutcomeReference
This compound (ent-DPD) Vaccine AdjuvantImmunogenic and showed adjuvant efficacy with gonorrhea vaccine. nih.govresearchgate.net
n-Butyl-DPD Vaccine AdjuvantImmunogenic and showed adjuvant efficacy with gonorrhea vaccine. nih.gov
Isobutyl-DPD Vaccine AdjuvantImmunogenic and showed adjuvant efficacy with gonorrhea vaccine. nih.gov
n-Hexyl-DPD Vaccine AdjuvantNo adjuvant effect observed. nih.gov
Phenyl-DPD Vaccine AdjuvantNo adjuvant effect observed. nih.gov
Synthetic (S)-DPD Study of Bacterial ProcessesRescued lsr operon expression but not biofilm formation in S. typhimurium luxS mutant. nih.gov

Unraveling the Full Metabolic Fate of this compound in Biological Systems

In mammalian systems, the metabolism of related compounds is catalyzed by enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD). This enzyme is the initial and rate-limiting enzyme in the catabolism of pyrimidines such as uracil (B121893) and thymine (B56734). cancernetwork.com Mammalian DPD is a complex enzyme with two active sites containing flavin cofactors (FAD and FMN) and four Fe4S4 centers that are approximately 60Å apart. nih.gov It catalyzes the reduction of the 5,6-vinylic bond of uracil and thymine using electrons from NADPH. nih.gov The primary site of this catabolism is the liver, and the enzyme is absent in the brain. neupsykey.com

Recent studies using transient-state analysis have revealed unusual chemical sequences in the mechanism of mammalian DPD. nih.gov The enzyme undergoes reductive activation before it can perform its catalytic function. nih.gov Specifically, two electrons are transferred from NADPH through the FAD and Fe4S4 centers to form an active state of the enzyme. nih.gov This finding establishes that DPD is the first known flavoprotein dehydrogenase where the oxidative half-reaction is completed before the reductive half-reaction. nih.gov

Understanding the full metabolic fate of this compound requires further investigation into how it interacts with mammalian metabolic pathways, including enzymes like dihydropyrimidine dehydrogenase. This knowledge is crucial for assessing its potential therapeutic applications and any off-target effects.

Methodological Advancements for Stability and Handling of Dihydroxypentane-2,3-dione Enantiomers in Research

A significant challenge in the research of this compound and its enantiomer is their inherent instability. wikipedia.org DPD is not stable at room temperature as a pure substance and exists in an equilibrium mixture of several hydrated and cyclized forms. wikipedia.org This instability complicates its analysis and handling in research settings.

To address this, researchers are developing new synthetic and formulation strategies. One approach is the development of practical and robust syntheses of racemic DPD that require minimal purification steps and avoid hazardous materials. nih.gov Such methods are well-suited for producing derivatives for pharmaceutical research. nih.gov

Another key advancement is the use of microparticulate formulations to enhance stability. In a recent study, DPD analogs were encapsulated within a PLGA (polylactic-co-glycolic acid) polymer matrix to form microparticles. mdpi.com The release profile of these analogs from the polymer was studied over time. For instance, a 50% release of ent-DPD from the PLGA polymer was observed at 48 hours. mdpi.com This controlled-release formulation not only improves stability but can also be crucial for applications like vaccine delivery. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for enantiomerically pure (R)-4,5-dihydroxypentane-2,3-dione?

Methodological Answer: The (R)-enantiomer can be synthesized via enantioselective reduction of a ketone intermediate using chiral catalysts. A key step involves asymmetric hydrogenation or enzymatic resolution to achieve high optical purity. Isotopic labeling (e.g., [¹³C]) is achieved by starting from labeled precursors like [1-¹³C]-bromoacetic acid, followed by stereocontrolled reduction and oxidation steps . Challenges include avoiding racemization during purification due to the compound's instability in aqueous conditions .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm stereochemistry and detect hydrate/cyclic forms in solution .
  • Mass Spectrometry (MS) : High-resolution MS identifies molecular ions and fragmentation patterns, distinguishing it from the (S)-enantiomer .
  • Polarimetry : Optical rotation measurements validate enantiomeric purity .
  • Isotopic Labeling : ¹³C-labeled derivatives aid in tracking metabolic pathways in bacterial studies .

Q. How is this compound stabilized during experimental workflows?

Methodological Answer: Stabilization requires strict control of pH (neutral to slightly acidic) and temperature (4°C). Lyophilization is preferred for long-term storage. In aqueous solutions, cyclic and hydrated forms dominate, necessitating immediate use post-solubilization .

Advanced Research Questions

Q. What experimental challenges arise when studying the biological activity of the (R)-enantiomer compared to the (S)-enantiomer?

Methodological Answer: The (R)-enantiomer lacks affinity for bacterial autoinducer-2 (AI-2) pathways. For example, LsrK kinase, which phosphorylates (S)-4,5-dihydroxypentane-2,3-dione in Enterobacter, shows no activity toward the (R)-form . Researchers must design assays to differentiate enantiomer-specific effects, such as:

  • Competitive Binding Studies : Using radiolabeled (S)-DPD to test (R)-DPD inhibition .
  • Gene Knockout Models : Comparing quorum-sensing responses in luxS-deficient strains .

Q. How does the stereochemical configuration influence chemical reactivity and downstream applications?

Methodological Answer: The (R)-enantiomer undergoes distinct cyclization kinetics. Unlike the (S)-form, which spontaneously forms AI-2 in physiological conditions, the (R)-enantiomer’s cyclic derivatives are less stable. Computational modeling (e.g., QSPR) predicts divergent hydration equilibria, impacting its utility as a quorum-sensing modulator .

Q. What strategies are used to resolve contradictions in reported bioactivity data between enantiomers?

Methodological Answer:

  • Enantiomeric Cross-Contamination Checks : Chiral HPLC ensures no (S)-DPD is present in (R)-DPD stocks .
  • Dose-Response Curves : Testing both enantiomers at identical concentrations in Vibrio harveyi bioluminescence assays reveals that (R)-DPD fails to induce signaling even at 100 µM, unlike (S)-DPD .

Q. Can this compound serve as a scaffold for novel bacterial inhibitors?

Methodological Answer: Fluorinated analogs of (S)-DPD (e.g., 4-fluoro-DPD) show potent quorum-sensing inhibition . For the (R)-enantiomer, structure-activity relationship (SAR) studies involve:

  • Borate Adduct Formation : Testing if (R)-DPD-borate complexes mimic AI-2 in cross-species communication .
  • Synthetic Modifications : Introducing electron-withdrawing groups (e.g., -F, -Cl) at C4/C5 to enhance stability and receptor binding .

Data Contradictions and Gaps

Q. Why do some studies report weak AI-2-like activity for (R)-DPD despite its structural similarity?

Critical Analysis: Contradictions arise from impurities in enantiomeric preparations or assay interference from degradation products. For example, trace (S)-DPD in (R)-DPD samples can activate LsrK phosphorylation . Rigorous purity validation (e.g., chiral chromatography) and negative controls (e.g., heat-inactivated enzyme assays) are essential .

Q. What mechanistic insights explain the lack of (R)-DPD uptake in bacterial signaling pathways?

Hypothesis-Driven Approach: Molecular docking simulations suggest the (R)-enantiomer’s hydroxyl groups adopt non-productive orientations in LuxP/LuxQ receptor binding pockets. Site-directed mutagenesis of LuxP (e.g., S79A) could test steric/complementarity factors .

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